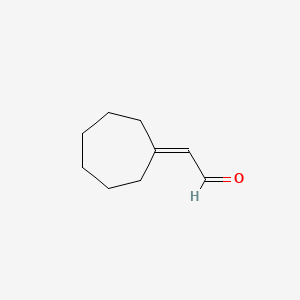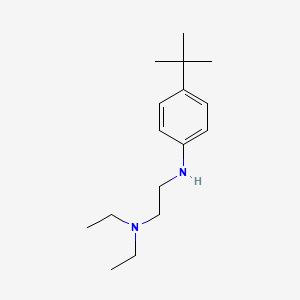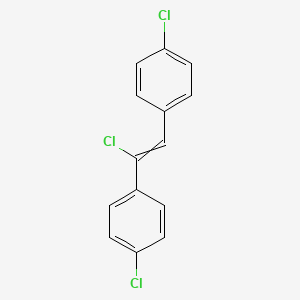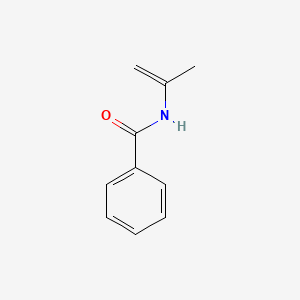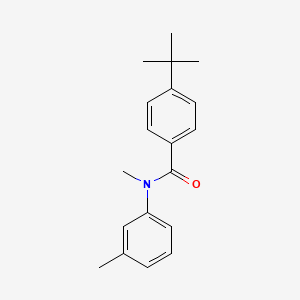
(2-Methylphenyl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)(phenyl)mercury is an organomercury compound that consists of a mercury atom bonded to a 2-methylphenyl group and a phenyl group. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The unique properties of this compound make it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
C6H5HgCl+C6H4(CH3)MgBr→C6H5HgC6H4(CH3)+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organolithium reagents (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) chloride (HgCl₂) or other mercury(II) compounds.
Reduction: Mercury(0) or organomercury compounds with lower oxidation states.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Methylphenyl)(phenyl)mercury involves its ability to form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins. This interaction can disrupt the function of enzymes and other proteins, leading to various biological effects. The compound can also interact with nucleophilic sites in organic molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with a phenyl group bonded to mercury.
Methylmercury chloride: Contains a methyl group bonded to mercury and is known for its toxicity.
Ethylmercury chloride: Similar to methylmercury but with an ethyl group.
Uniqueness
(2-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 2-methylphenyl group bonded to mercury. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other organomercury compounds may not be suitable for.
Propiedades
Número CAS |
78637-99-7 |
|---|---|
Fórmula molecular |
C13H12Hg |
Peso molecular |
368.83 g/mol |
Nombre IUPAC |
(2-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h2-5H,1H3;1-5H; |
Clave InChI |
KUQUFWCJEIFDCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


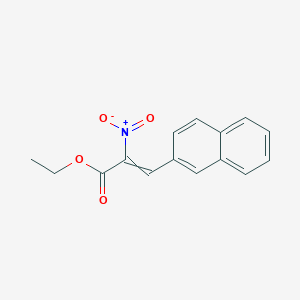
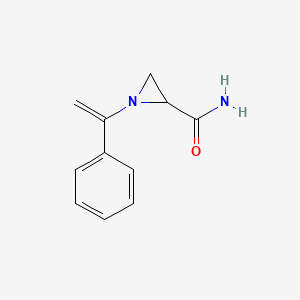
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
